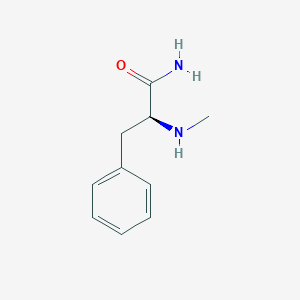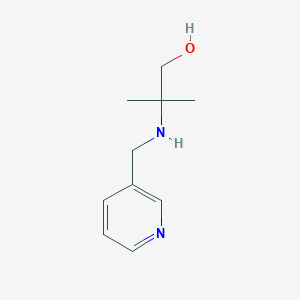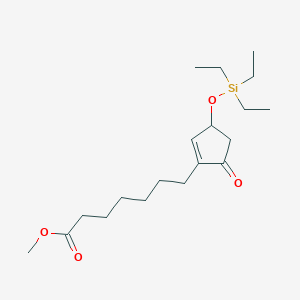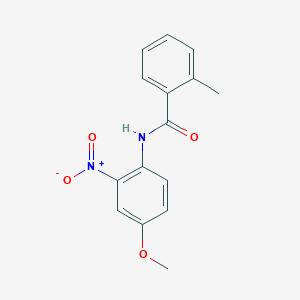
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic molecules known as benzamides, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters such as acetylcholine. This leads to an increase in the concentration of these neurotransmitters, which can enhance cognitive function and memory.
Effets Biochimiques Et Physiologiques
In addition to its effects on neurotransmitter levels, N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has also been shown to exhibit anti-inflammatory and antioxidant properties. These effects are thought to be mediated by its ability to modulate the activity of certain signaling pathways in cells, such as the nuclear factor-kappa B (NF-κB) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide in laboratory experiments is its high potency and selectivity against specific enzymes. This allows researchers to study the effects of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide on specific biological pathways and processes with a high degree of precision. However, one of the limitations of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where the modulation of neurotransmitter levels is thought to play a key role. Another area of interest is its potential applications in the development of new anti-inflammatory and antioxidant therapies. Additionally, further research is needed to better understand the pharmacokinetics and toxicology of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, which will be important for its eventual clinical use.
Méthodes De Synthèse
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves the reaction of 4-methoxy-2-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization to obtain pure N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide.
Applications De Recherche Scientifique
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Specifically, N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Propriétés
Numéro CAS |
123862-49-7 |
|---|---|
Nom du produit |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-5-3-4-6-12(10)15(18)16-13-8-7-11(21-2)9-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Clé InChI |
GFPNQHDBSALTEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Synonymes |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




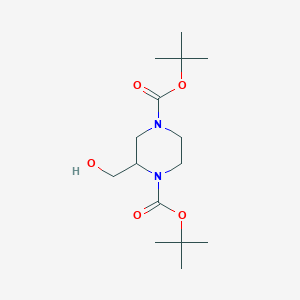
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
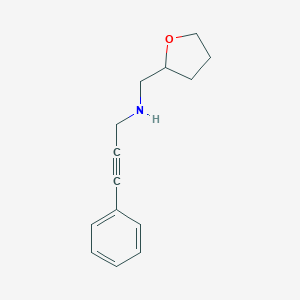
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
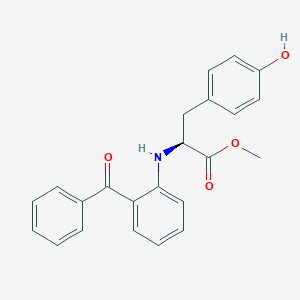
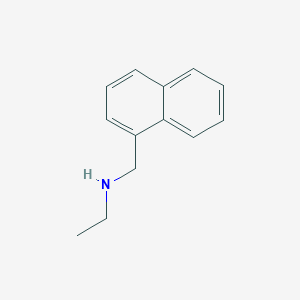

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
